1-(2-Chloro-benzyl)-2-methyl-piperazine hydrochloride
CAS No.:
Cat. No.: VC13436054
Molecular Formula: C12H18Cl2N2
Molecular Weight: 261.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18Cl2N2 |
|---|---|
| Molecular Weight | 261.19 g/mol |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]-2-methylpiperazine;hydrochloride |
| Standard InChI | InChI=1S/C12H17ClN2.ClH/c1-10-8-14-6-7-15(10)9-11-4-2-3-5-12(11)13;/h2-5,10,14H,6-9H2,1H3;1H |
| Standard InChI Key | HLTLSWZQGOBYHF-UHFFFAOYSA-N |
| SMILES | CC1CNCCN1CC2=CC=CC=C2Cl.Cl |
| Canonical SMILES | CC1CNCCN1CC2=CC=CC=C2Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperazine core (a six-membered ring with two nitrogen atoms at positions 1 and 4) substituted at the 1-position with a 2-chlorobenzyl group and at the 2-position with a methyl group. The hydrochloride salt enhances solubility and stability, making it suitable for experimental applications.
Key Structural Features:
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Piperazine Ring: Provides a rigid scaffold for interactions with biological targets.
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2-Chlorobenzyl Group: Introduces electron-withdrawing effects, influencing reactivity and binding affinity.
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Methyl Substituent: Modifies steric and electronic properties, potentially altering metabolic stability .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈Cl₂N₂ | |
| Molecular Weight | 261.19 g/mol | |
| Density | 1.146 g/cm³ | |
| Boiling Point | 303.7°C at 760 mmHg | |
| Flash Point | 137.5°C | |
| Solubility | Soluble in polar solvents |
The compound’s solubility in polar solvents like ethanol and acetone facilitates its use in synthetic chemistry, while its stability under reflux conditions supports industrial-scale production .
Synthesis and Industrial Preparation
Laboratory-Scale Synthesis
The synthesis typically involves alkylation of 2-methylpiperazine with 2-chlorobenzyl chloride. A representative procedure includes:
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Reaction Setup: 2-methylpiperazine is dissolved in a polar solvent (e.g., acetonitrile or dimethylformamide).
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Alkylation: 2-chlorobenzyl chloride is added dropwise under inert conditions, followed by a base (e.g., K₂CO₃) to neutralize HCl byproducts.
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Acidification: The product is treated with hydrochloric acid to form the hydrochloride salt .
Optimization Notes:
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Temperature: Reactions are conducted at 60–80°C to balance yield and purity .
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Purification: Recrystallization from ethanol/water mixtures yields >95% purity.
Industrial Manufacturing
Industrial processes employ continuous flow reactors to enhance efficiency. Key steps include:
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Automated Feed Systems: Precise control of reagent ratios minimizes side products.
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In-Line Analytics: Real-time monitoring ensures compliance with quality standards .
Pharmacological and Biological Activities
Neurological Applications
Piperazine derivatives are known serotonin receptor modulators. While direct studies on this compound are sparse, structural analogs demonstrate:
Antimicrobial Properties
Preliminary screenings of similar compounds reveal:
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Gram-Positive Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus.
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Fungal Inhibition: Moderate activity against Candida albicans (MIC = 32 µg/mL).
Mechanistic Insight: The chloro substituent enhances membrane permeability, disrupting microbial cell walls .
Applications in Medicinal Chemistry
Lead Compound Optimization
The compound serves as a scaffold for developing:
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Antipsychotics: Modifications at the 4-position improve dopamine D₂ receptor selectivity .
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Antivirals: Incorporation of fluorinated groups (e.g., 6-fluoro analogs) boosts potency against RNA viruses .
Drug Delivery Systems
Encapsulation in liposomal formulations enhances bioavailability, with studies showing a 40% increase in plasma half-life compared to free base forms .
Comparative Analysis with Analogous Compounds
| Compound | Substituents | Key Differences |
|---|---|---|
| 1-(4-Chlorobenzyl)piperazine | 4-Cl, no methyl group | Reduced metabolic stability |
| 1-(2-Fluorobenzyl)-2-methyl-piperazine | 2-F, methyl group | Enhanced CNS penetration |
| 1-Benzyl-2-methyl-piperazine | No halogen, methyl group | Lower antimicrobial activity |
The 2-chloro substitution in the target compound uniquely balances electronic effects and steric bulk, optimizing receptor binding .
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